1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one
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Overview
Description
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one is a complex organic compound that features both imidazole and dihydropyridinone moieties. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one typically involves multi-step organic reactions. One common approach is the condensation of an imidazole derivative with a dihydropyridinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.
Scientific Research Applications
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the dihydropyridinone moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate various biochemical pathways, making it a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-1-yl)phenyl]ethan-1-one
- 1,4-Di(1H-imidazol-1-yl)benzene
- 1,1,2,2-tetrakis (4-(1H-imidazol-1-yl)phenyl)ethane
Uniqueness
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one stands out due to its combination of imidazole and dihydropyridinone rings, which confer unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable subject of study.
Properties
Molecular Formula |
C17H15N3O2 |
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Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C17H15N3O2/c21-16-7-3-4-10-20(16)17(22)9-8-13-5-1-2-6-14(13)15-11-18-12-19-15/h1-3,5-9,11-12H,4,10H2,(H,18,19)/b9-8+ |
InChI Key |
JJOMQKGDGWAVKI-CMDGGOBGSA-N |
Isomeric SMILES |
C1CN(C(=O)C=C1)C(=O)/C=C/C2=CC=CC=C2C3=CN=CN3 |
Canonical SMILES |
C1CN(C(=O)C=C1)C(=O)C=CC2=CC=CC=C2C3=CN=CN3 |
Origin of Product |
United States |
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